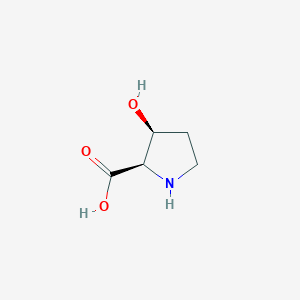

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid

Overview

Description

This compound is likely a type of amino acid due to the presence of carboxylic acid and amine groups. The (2R,3S) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “pyrrolidine” part of the name suggests that the molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Scientific Research Applications

Catalytic Decarboxylation

- A study by Hashimoto et al. (1986) demonstrated the use of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid in the catalytic decarboxylation of α-amino acids, yielding optically active amino compounds like (3R)-(−)-3-hydroxypyrrolidine and (2R)-(−)-2-hydroxypropylamine with high yields (Hashimoto et al., 1986).

Biotechnological Production

- Aurich et al. (2012) discussed the biotechnological preparation of oxo- and hydroxycarboxylic acids, including (2R,3S)-isocitric acid, a derivative of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid. Their research emphasized the use of these acids as new building blocks in organic synthesis and pharmaceutical research (Aurich et al., 2012).

Synthesis of GABA-Uptake Inhibitors

- Zhao et al. (2005) explored the synthesis of N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid for potential application as inhibitors of GABA transport proteins (Zhao et al., 2005).

Preparation in Organic Synthesis

- Kamal and Sultana (2013) detailed the preparation and handling of (2R,3S)-4-hydroxypyrrolidine-2-carboxylic acid for use in organic synthesis (Kamal & Sultana, 2013).

ACE Inhibitors Synthesis

- Addla et al. (2013) investigated the synthesis of novel angiotensin converting enzyme (ACE) inhibitors using (2R,3S)-4-hydroxypyrrolidine-2-carboxylic acid as a starting material (Addla et al., 2013).

Biotransformations in Organic Synthesis

- Chen et al. (2012) reported on the use of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid derivatives in biocatalytic processes, leading to the production of aza-nucleoside analogues and other druglike compounds (Chen et al., 2012).

Synthesis of Fluoro-β-Amino Acid Residues

- Yoshinari et al. (2011) described the synthesis of fluorinated carboxylic acid derivatives, including those of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid, for incorporation into cyclic β-peptides (Yoshinari et al., 2011).

Safety and Hazards

properties

IUPAC Name |

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxy-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid | |

CAS RN |

4298-08-2 | |

| Record name | 3-Hydroxy-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

235 °C | |

| Record name | 3-Hydroxy-L-proline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)